molecular formula C20H17ClN4O2 B11191915 Ethyl 7-(3-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(3-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11191915
M. Wt: 380.8 g/mol
InChI Key: QIANUZPXBIYDDN-UHFFFAOYSA-N
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Description

Ethyl 7-(3-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: is a complex heterocyclic compound with an intriguing structure. Let’s break it down:

    Ethyl: Refers to the ethyl group (C₂H₅), which is attached to the compound.

    7-(3-chlorophenyl): Indicates a phenyl ring with a chlorine atom at the 3-position.

    5-phenyl: Another phenyl ring at the 5-position.

    4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine: The core structure, combining a triazolo ring fused with a pyrimidine ring.

    6-carboxylate: The carboxylate group (COO⁻) at the 6-position.

Chemical Reactions Analysis

The compound likely undergoes various reactions due to its unique structure. Some possibilities include:

    Oxidation: Oxidative transformations of the phenyl rings or the triazolo-pyrimidine core.

    Reduction: Reduction of functional groups (e.g., carbonyl reduction).

    Substitution: Halogenation or other substitutions on the phenyl rings.

    Common Reagents and Conditions: These would depend on the specific reaction type and functional groups involved.

Scientific Research Applications

While direct research on this compound is limited, similar indole derivatives (which share some structural features) have shown diverse biological activities:

    Antiviral: Indole derivatives exhibit antiviral properties against influenza and Coxsackie viruses.

    Anticancer: Some indole-based compounds have demonstrated anticancer potential.

    Antioxidant: Certain indole derivatives possess antioxidant activity.

    Other Pharmacological Activities: Antitubercular, antidiabetic, and antimicrobial effects have been observed.

Mechanism of Action

The exact mechanism remains elusive for our specific compound. it likely interacts with cellular targets, affecting pathways relevant to its biological activities.

Comparison with Similar Compounds

Remember, scientific research is continually evolving, and new findings may emerge

Properties

Molecular Formula

C20H17ClN4O2

Molecular Weight

380.8 g/mol

IUPAC Name

ethyl 7-(3-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H17ClN4O2/c1-2-27-19(26)16-17(13-7-4-3-5-8-13)24-20-22-12-23-25(20)18(16)14-9-6-10-15(21)11-14/h3-12,18H,2H2,1H3,(H,22,23,24)

InChI Key

QIANUZPXBIYDDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=CC=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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